![molecular formula C14H21NO5 B5008031 3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide
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Overview
Description
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its multiple hydroxyl groups and an amide linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide typically involves a multi-step process. One common method starts with the reaction of glycerol with formaldehyde to produce 3-hydroxy-2,2-bis(hydroxymethyl)propionaldehyde . This intermediate is then reacted with 2-(2-methylphenoxy)ethylamine under controlled conditions to form the final product. The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide group can produce primary amines.
Scientific Research Applications
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and resins due to its multiple functional groups.
Mechanism of Action
The mechanism by which 3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2,2-bis(hydroxymethyl)propionaldehyde: A precursor in the synthesis of the target compound.
2-(2-methylphenoxy)ethylamine: Another precursor used in the synthesis.
3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid: A structurally similar compound with different functional groups.
Uniqueness
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide is unique due to its combination of hydroxyl and amide groups, which provide a versatile platform for chemical modifications and interactions. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-11-4-2-3-5-12(11)20-7-6-15-13(19)14(8-16,9-17)10-18/h2-5,16-18H,6-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZHVSZZRYZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C(CO)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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